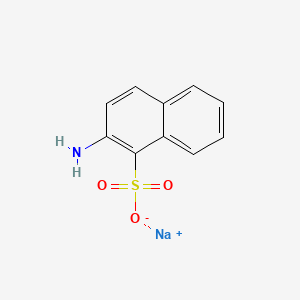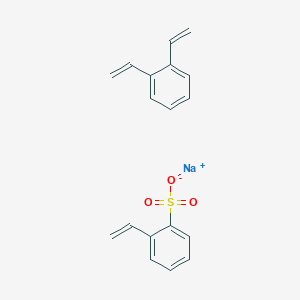
Isoindolin-2-amine hydrochloride
Übersicht
Beschreibung
Isoindolin-2-amine hydrochloride, also known as 2-Isoindolinylamine hydrochloride, is an organic compound with the molecular formula C8H10ClN. It is a white crystalline powder that is soluble in water and ethanol. Isoindolin-2-amine hydrochloride has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of Isoindolin-1-one Derivatives
Isoindolin-1-one derivatives are synthesized through efficient approaches in phosphonium salt ionic liquids, utilizing a palladium-catalyzed carbonylation-hydroamination reaction. This process tolerates a wide array of functionalized substrates, offering potential applications in pharmaceuticals and materials science (Cao, McNamee, & Alper, 2008).
DNA-Compatible Synthesis
A DNA-compatible protocol has been developed for the transformation of amines into drug-like moieties represented by isoindolinone and thio-2-isoindole. This protocol has wide applications in the manipulation of terminal amines on oligonucleotide conjugates, offering a significant advancement for DNA-encoded chemical libraries (Nie et al., 2022).
Anti-inflammatory and Antitumor Applications
Isoindoline derivatives synthesized from α-amino acids have shown potential for multidrug resistance reversal, anti-inflammatory, and diuretic activities. These compounds have been investigated for their applications in treating coronary vessel disease and as ligands for obtaining organometallic compounds with antitumor properties (Mancilla et al., 2001).
Catalytic Synthesis and Cancer Cell Inhibition
The catalytic synthesis of N-substituted isoindolinones using ultrathin Pt nanowires has been reported, with applications in the synthesis of compounds with potential as cancer cell line inhibitors. This one-pot synthesis provides a straightforward approach to pharmaceutically relevant compounds (Shi et al., 2012).
Green Chemistry Approaches
Isoindolin-1-one derivatives have been synthesized using green chemistry principles, such as water as a solvent and catalyst-free conditions. These environmentally friendly methods offer sustainable pathways for the synthesis of compounds with potential pharmacological applications (Chen, Lei, & Hu, 2014).
Wirkmechanismus
Target of Action
Isoindolin-2-amine hydrochloride is a compound that has been found to interact with the human dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the human nervous system, influencing a variety of behaviors and physical functions.
Mode of Action
The interaction between Isoindolin-2-amine hydrochloride and the dopamine receptor D2 is complex. The activation of the D2 receptor triggers the inhibition of adenylyl cyclase, leading to a decrease in cAMP formation . Furthermore, D2 receptors can modulate ion currents, particularly those activated by voltage, and thus inhibit Ca2+ or facilitate the opening of K+ channels .
Biochemical Pathways
The biochemical pathways affected by Isoindolin-2-amine hydrochloride are primarily related to the dopamine signaling pathway. By interacting with the dopamine receptor D2, Isoindolin-2-amine hydrochloride can influence the downstream effects of this pathway, including the modulation of adenylyl cyclase activity and ion currents .
Pharmacokinetics
It is known that these properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of Isoindolin-2-amine hydrochloride’s action are primarily related to its interaction with the dopamine receptor D2. By modulating the activity of this receptor, Isoindolin-2-amine hydrochloride can influence a variety of physiological processes, including motor control, cognition, and mood .
Eigenschaften
IUPAC Name |
1,3-dihydroisoindol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-10-5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKFLHOJAHSLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633197 | |
| Record name | 1,3-Dihydro-2H-isoindol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53995-97-4 | |
| Record name | 1,3-Dihydro-2H-isoindol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1592782.png)




![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)



